

## Application Notes and Protocols for Palladium-109 Based Nanopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Palladium-109** ( $^{109}$ Pd) is a promising radionuclide for targeted cancer therapy due to its favorable decay characteristics. It emits both medium-energy beta particles ( $\beta^-$ ), effective for treating larger tumor masses, and Auger electrons upon the decay of its daughter nuclide, silver-109m ( $^{109m}$ Ag), which are highly effective for eradicating micrometastases. The development of  $^{109}$ Pd-based nanopharmaceuticals aims to leverage these properties by combining the therapeutic potential of  $^{109}$ Pd with the targeting capabilities of nanotechnology, enabling specific delivery to tumor sites while minimizing off-target toxicity.

These application notes provide an overview of the synthesis, characterization, and evaluation of <sup>109</sup>Pd-based nanopharmaceuticals. Detailed protocols for key experimental procedures are included to guide researchers in this burgeoning field.

# Data Presentation: Physicochemical and In-Vitro Efficacy Data

The following tables summarize key quantitative data for representative **Palladium-109** based nanopharmaceuticals.

Table 1: Physicochemical Characterization of Targeted Palladium Nanoparticles



| Nanoparticl<br>e<br>Formulation               | Core<br>Material                 | Targeting<br>Ligand       | Average<br>Size (nm) | Zeta<br>Potential<br>(mV) | Reference |
|-----------------------------------------------|----------------------------------|---------------------------|----------------------|---------------------------|-----------|
| Res-PdNP-4                                    | Palladium                        | Resveratrol               | 24 ± 3               | -40 ± 3                   | [1]       |
| Tf-PdNPs                                      | Palladium                        | Transferrin               | 98.9                 | -22.3                     | [2]       |
| Pd@CQD@F<br>e3O4                              | Iron<br>Oxide/Palladi<br>um      | Carbon<br>Quantum<br>Dots | Not Specified        | Not Specified             | [3]       |
| Propolis-<br>PdNPs                            | Palladium                        | Propolis                  | 3.14 - 4.62          | -9.2                      |           |
| Au@ <sup>109</sup> Pd-<br>PEG-<br>Trastuzumab | Gold-<br>Palladium<br>Core-Shell | Trastuzumab               | ~15 (core)           | Not Specified             | [2]       |

Table 2: In-Vitro Cytotoxicity (IC50) of Palladium Nanoparticles in Various Cancer Cell Lines

| Nanoparticle/C<br>omplex | Cancer Cell<br>Line | IC50 Value<br>(μM) | Incubation<br>Time (h) | Reference |
|--------------------------|---------------------|--------------------|------------------------|-----------|
| Pd(II) Complex           | LNCaP<br>(Prostate) | 3.433              | 72                     | [4]       |
| Pd(II) Complex           | PC-3 (Prostate)     | 26.79              | 72                     | [4]       |
| PdDPhPzTn                | HeLa (Cervical)     | 23.28 ± 2.44       | 72                     | [1]       |
| PdDPhPzTz                | HeLa (Cervical)     | 27.98 ± 3.33       | 72                     | [1]       |
| Pd(II) Complex 1         | AGS (Gastric)       | 0.68 (μg/mL)       | Not Specified          | [5]       |
| Propolis-PdNPs           | MCF-7 (Breast)      | 104.79 (μg/mL)     | Not Specified          |           |

Table 3: In-Vivo Biodistribution of Radiolabeled Nanoparticles in Tumor-Bearing Mice (%ID/g)



| Nanopa<br>rticle<br>Formula<br>tion             | Tumor<br>Model           | Time<br>Post-<br>Injectio<br>n (h) | Tumor<br>Uptake<br>(%ID/g) | Liver<br>Uptake<br>(%ID/g) | Spleen<br>Uptake<br>(%ID/g) | Kidney<br>Uptake<br>(%ID/g) | Referen<br>ce |
|-------------------------------------------------|--------------------------|------------------------------------|----------------------------|----------------------------|-----------------------------|-----------------------------|---------------|
| <sup>109</sup> Pd-<br>MoAb<br>225.28S           | Human<br>Melanom<br>a    | 13                                 | 19.99                      | 5.04                       | 2.69                        | 13.67                       | [6]           |
| <sup>99m</sup> Tc-<br>Etoposid<br>e-PLGA<br>NPs | Dalton's<br>Lympho<br>ma | 24                                 | ~4.5                       | ~6.0                       | ~3.5                        | ~2.5                        | [6]           |
| Generic<br>NPs<br>(Meta-<br>analysis)           | Various                  | Not<br>Specified                   | 0.67<br>(Median)           | 10.69<br>(Median)          | 6.93<br>(Median)            | 3.22<br>(Median)            | [7]           |
| <sup>99m</sup> Tc-1-<br>TG                      | HCT-116<br>(Colon)       | 0.5                                | 0.86 ±<br>0.27             | Not<br>Specified           | Not<br>Specified            | Not<br>Specified            | [8]           |

## **Experimental Protocols**

## Protocol 1: Synthesis of Folate-Targeted Palladium Nanoparticles

This protocol describes the synthesis of palladium nanoparticles and their subsequent functionalization with a folate-polyethylene glycol (PEG) ligand for targeted delivery to folate receptor-overexpressing cancer cells.

#### Materials:

- Palladium(II) chloride (PdCl<sub>2</sub>)
- Sodium borohydride (NaBH<sub>4</sub>)
- Folic acid



- N-Hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Amine-terminated polyethylene glycol (NH<sub>2</sub>-PEG-COOH)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Dialysis tubing (MWCO 10 kDa)

#### Procedure:

- Synthesis of Palladium Nanoparticles:
  - 1. Prepare a 1 mM aqueous solution of PdCl2.
  - 2. Prepare a fresh 2 mM aqueous solution of NaBH<sub>4</sub>.
  - 3. Under vigorous stirring, add the NaBH<sub>4</sub> solution dropwise to the PdCl<sub>2</sub> solution at a 4:1 molar ratio (NaBH<sub>4</sub>:PdCl<sub>2</sub>).
  - 4. Continue stirring for 2 hours at room temperature. The formation of a dark brown/black solution indicates the formation of palladium nanoparticles.
  - 5. Purify the palladium nanoparticles by centrifugation and resuspension in deionized water three times.
- Activation of Folic Acid:
  - 1. Dissolve folic acid in DMSO to a final concentration of 10 mg/mL.
  - 2. Add EDC and NHS in a 1.2:1.2 molar ratio relative to folic acid.
  - 3. Stir the reaction mixture in the dark at room temperature for 4 hours to activate the carboxyl group of folic acid.
- Conjugation of Folate to PEG:



- 1. Dissolve NH2-PEG-COOH in deionized water.
- 2. Add the activated folic acid solution to the PEG solution at a 1:1.2 molar ratio (PEG:activated folate).
- 3. Adjust the pH of the reaction mixture to 8.0-8.5 and stir for 24 hours at room temperature in the dark.
- 4. Purify the folate-PEG-COOH conjugate by dialysis against deionized water for 48 hours.
- Conjugation of Folate-PEG to Palladium Nanoparticles:
  - 1. Activate the carboxyl group of the folate-PEG-COOH conjugate using EDC/NHS chemistry as described in step 2.
  - 2. Add the activated folate-PEG-COOH to the purified palladium nanoparticle suspension.
  - 3. Stir the mixture for 24 hours at room temperature.
  - 4. Purify the folate-targeted palladium nanoparticles by centrifugation to remove unconjugated ligands.

## Protocol 2: Radiolabeling of Folate-Targeted Nanoparticles with Palladium-109

This protocol outlines the radiolabeling of chelator-conjugated, folate-targeted nanoparticles with <sup>109</sup>Pd. A bifunctional chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is first conjugated to the nanoparticles, which then securely coordinates the <sup>109</sup>Pd.

#### Materials:

- Folate-targeted palladium nanoparticles with surface amine or carboxyl groups
- DOTA-NHS-ester
- 109PdCl2 in 0.1 M HCl



- Sodium acetate buffer (0.1 M, pH 5.5)
- PD-10 desalting columns
- Instant thin-layer chromatography (iTLC) strips
- Mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)
- · Gamma counter

#### Procedure:

- Conjugation of DOTA to Nanoparticles:
  - 1. Disperse the folate-targeted nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
  - 2. Add DOTA-NHS-ester to the nanoparticle suspension in a 10-fold molar excess.
  - 3. Stir the reaction mixture for 4 hours at room temperature.
  - 4. Purify the DOTA-conjugated nanoparticles by centrifugation or size exclusion chromatography.
- Radiolabeling with <sup>109</sup>Pd:
  - 1. To a vial containing the DOTA-conjugated nanoparticles in sodium acetate buffer, add the <sup>109</sup>PdCl<sub>2</sub> solution (activity will depend on the desired specific activity).
  - 2. Incubate the reaction mixture at 90-95°C for 60 minutes.
  - 3. Allow the mixture to cool to room temperature.
- Purification and Quality Control:
  - 1. Purify the <sup>109</sup>Pd-labeled nanoparticles from free <sup>109</sup>Pd using a PD-10 desalting column, eluting with saline.
  - 2. Determine the radiolabeling efficiency by iTLC. Spot the reaction mixture onto an iTLC strip and develop it with the mobile phase. The <sup>109</sup>Pd-nanoparticles will remain at the



origin, while free <sup>109</sup>Pd will move with the solvent front.

3. Calculate the radiolabeling efficiency as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is generally required for in-vivo studies.[2][9]

## **Protocol 3: In-Vitro Cytotoxicity Assay (MTT Assay)**

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of <sup>109</sup>Pd-based nanopharmaceuticals on cancer cells.

#### Materials:

- Cancer cell line of interest (e.g., MCF-7, HeLa)
- Complete cell culture medium
- 109Pd-based nanopharmaceuticals
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - 1. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well.
  - 2. Incubate for 24 hours to allow for cell attachment.
- Treatment:
  - 1. Prepare serial dilutions of the <sup>109</sup>Pd-based nanopharmaceuticals in complete cell culture medium.



- 2. Remove the old medium from the wells and add 100  $\mu$ L of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.
- 3. Incubate the plate for 48 or 72 hours.
- MTT Assay:
  - 1. After the incubation period, add 10 µL of MTT solution to each well.
  - 2. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  - 3. Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - 4. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - 1. Calculate the percentage of cell viability for each concentration relative to the untreated control.
  - 2. Plot the cell viability against the nanoparticle concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the development of <sup>109</sup>Pd-based nanopharmaceuticals.





Click to download full resolution via product page

Caption: NF-kB signaling pathway induced by palladium nanoparticles.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Au@109Pd core—shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β– auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced tumor uptake, biodistribution and pharmacokinetics of etoposide loaded nanoparticles in Dalton's lymphoma tumor bearing mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmrxiv.de [pharmrxiv.de]
- 9. Au@109Pd core-shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined βauger electron therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Palladium-109
  Based Nanopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1195325#development-of-palladium-109-based-nanopharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com